molecular formula C13H12N2O2 B6262467 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1226264-92-1

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6262467
CAS No.: 1226264-92-1
M. Wt: 228.25 g/mol
InChI Key: PMZROFPNVPELQA-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 5-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with phenylacetic acid derivatives under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the cyclopropyl and phenyl groups via substitution reactions.
  • Oxidation to introduce the carboxylic acid functionality.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrazole ring to more oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-3-methanol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-chloro-1-phenyl-1H-pyrazole-3-carboxylic acid
  • 1-phenyl-5-propyl-1H-pyrazole-3-carboxylic acid

Uniqueness

5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

1226264-92-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-cyclopropyl-1-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-8-12(9-6-7-9)15(14-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17)

InChI Key

PMZROFPNVPELQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2C3=CC=CC=C3)C(=O)O

Purity

95

Origin of Product

United States

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